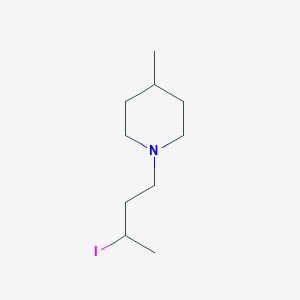
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It belongs to the class of imidazolium-based ionic liquids, which are salts in the liquid state at relatively low temperatures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate typically involves the reaction of 1,3-dimethylimidazolium chloride with dodecane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, influencing their structure and function. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2,3-dihydro-1H-imidazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
- 1,3-Dimethylimidazolium chloride
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is unique due to its combination of the imidazolium cation and the dodecane-1-sulfonate anion. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased thermal stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
840475-26-5 |
|---|---|
分子式 |
C17H36N2O3S |
分子量 |
348.5 g/mol |
IUPAC名 |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.C5H10N2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-6-3-4-7(2)5-6/h2-12H2,1H3,(H,13,14,15);3-4H,5H2,1-2H3 |
InChIキー |
SJMNSCKPQMYJGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].C[NH+]1CN(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


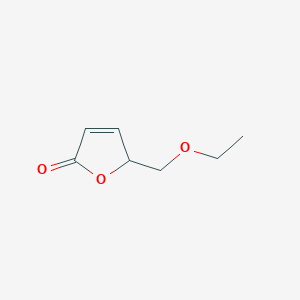
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
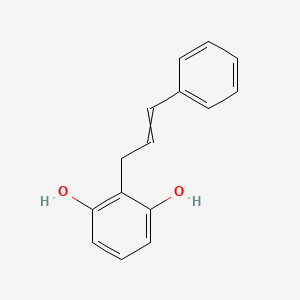
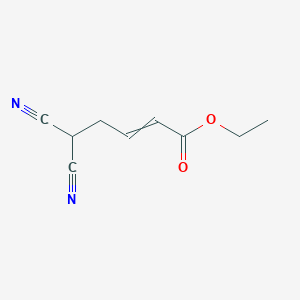
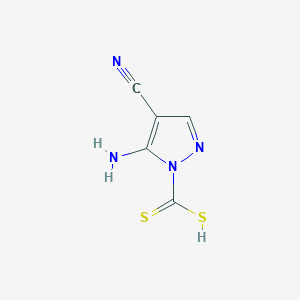



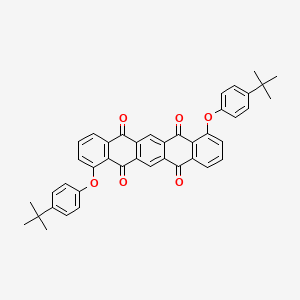

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
